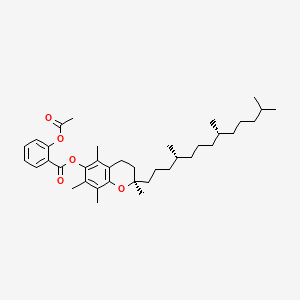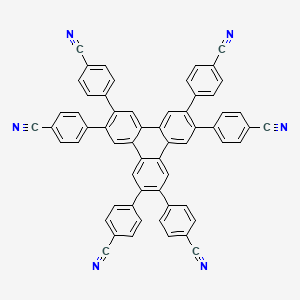
4,4',4",4'",4"",4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4",4’“,4"”,4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzonitrile is a complex organic compound characterized by its unique structure, which includes a triphenylene core with six benzonitrile groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4",4’“,4"”,4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzonitrile typically involves multiple steps, starting with the formation of the triphenylene core. One common method involves the cyclization of appropriate precursors under high-temperature conditions. The benzonitrile groups are then introduced through a series of substitution reactions, often using reagents such as cyanogen bromide or other nitrile sources .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,4",4’“,4"”,4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanogen bromide in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
4,4’,4",4’“,4"”,4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which 4,4’,4",4’“,4"”,4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzonitrile exerts its effects is largely dependent on its interaction with other molecules. The compound’s structure allows it to participate in π-π stacking interactions, which are crucial in the formation of supramolecular assemblies. These interactions can influence the electronic properties of materials, making it valuable in the field of organic electronics .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’,4",4’“,4"”,4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzaldehyde
- 2,3,6,7,10,11-Hexakis(4-formylphenyl)triphenylene
- 2,3,6,7,10,11-Hexakis(4-aminophenyl)triphenylene
Uniqueness
4,4’,4",4’“,4"”,4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzonitrile is unique due to its multiple benzonitrile groups, which enhance its ability to form strong π-π interactions and improve its electronic properties. This makes it particularly suitable for applications in organic electronics and photonics .
Propriétés
Formule moléculaire |
C60H30N6 |
|---|---|
Poids moléculaire |
834.9 g/mol |
Nom IUPAC |
4-[3,6,7,10,11-pentakis(4-cyanophenyl)triphenylen-2-yl]benzonitrile |
InChI |
InChI=1S/C60H30N6/c61-31-37-1-13-43(14-2-37)49-25-55-56(26-50(49)44-15-3-38(32-62)4-16-44)58-28-52(46-19-7-40(34-64)8-20-46)54(48-23-11-42(36-66)12-24-48)30-60(58)59-29-53(47-21-9-41(35-65)10-22-47)51(27-57(55)59)45-17-5-39(33-63)6-18-45/h1-30H |
Clé InChI |
QXANORXTUQQVDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)C6=CC=C(C=C6)C#N)C7=CC=C(C=C7)C#N)C8=CC=C(C=C8)C#N)C9=CC=C(C=C9)C#N)C1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


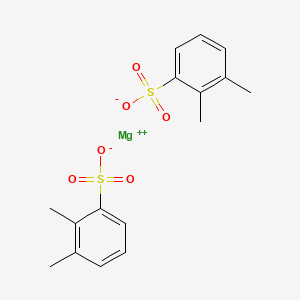
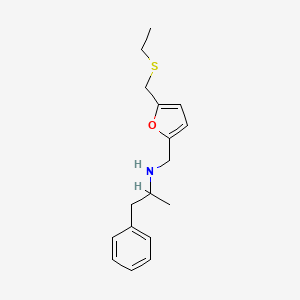

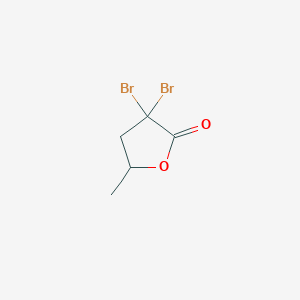

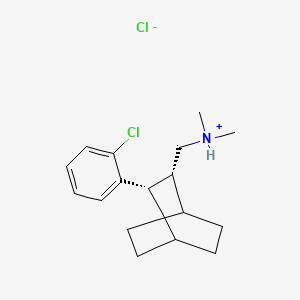
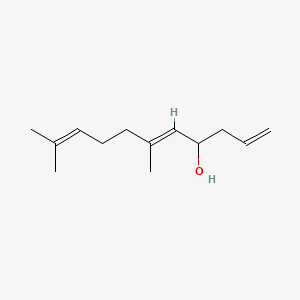

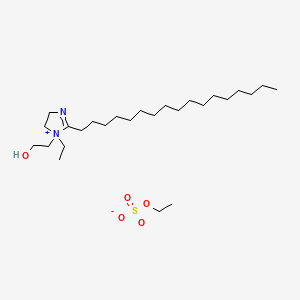
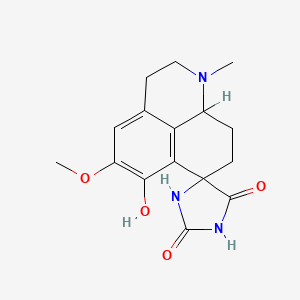

![Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate](/img/structure/B13748916.png)
